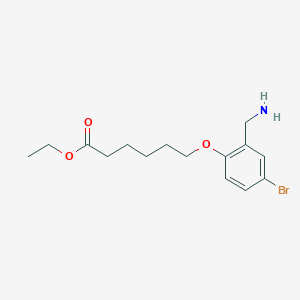

Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate

Description

Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate is a brominated aromatic ester featuring a hexanoate backbone, a phenoxy group substituted with a bromine atom at the para-position and an aminomethyl group at the ortho-position. Its synthesis likely involves brominated precursors and catalytic systems, as inferred from analogous compounds .

Properties

IUPAC Name |

ethyl 6-[2-(aminomethyl)-4-bromophenoxy]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO3/c1-2-19-15(18)6-4-3-5-9-20-14-8-7-13(16)10-12(14)11-17/h7-8,10H,2-6,9,11,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGHADQFECMRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCOC1=C(C=C(C=C1)Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, 2-(aminomethyl)phenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-(aminomethyl)-4-bromophenol.

Etherification: The brominated phenol is then reacted with 6-bromohexanoic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in 6-(2-(aminomethyl)-4-bromophenoxy)hexanoic acid.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols from the ester group.

Scientific Research Applications

Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The brominated phenoxy group can enhance binding affinity to certain molecular targets, while the ester group can facilitate cellular uptake and metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate:

Structural Insights:

- Brominated Aromatic Systems: The presence of bromine in both the target compound and (E)-ethyl 4-bromo-6-(4-bromophenyl)-6-oxo-2-(tosylamino)hex-4-enoate enhances electrophilic reactivity, making them suitable for cross-coupling reactions.

- Ester Functionality: Ethyl hexanoate lacks aromatic and aminomethyl groups, resulting in significantly lower chemical complexity and reactivity.

Physicochemical Properties

Functional and Application-Based Comparisons

- Pharmaceutical Potential: The aminomethyl and bromine substituents in the target compound suggest utility as a kinase inhibitor precursor or antimicrobial agent, whereas ethyl hexanoate is confined to flavoring.

- Sensory Contributions: Unlike ethyl hexanoate, which exhibits subtle "fruity" aromas, the target compound’s bulky structure likely eliminates volatile sensory properties, redirecting its use to non-aroma applications .

- Material Science : Brominated aromatics are valued in liquid crystals or polymers; the target compound’s dielectric permittivity and thermal stability (if comparable to analogs in ) could suit such roles .

Biological Activity

Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₅H₁₈BrNO₃

- Molecular Weight : 348.21 g/mol

This compound features a bromophenoxy moiety that is often associated with various biological activities, including anti-tumor effects.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research has indicated that compounds with similar structures can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression associated with cell cycle and apoptosis .

Inhibition of HDACs

Studies have shown that brominated compounds exhibit enhanced HDAC inhibitory activity. For instance, compounds with bromine substitutions have been reported to demonstrate improved binding affinity and inhibitory potency against HDAC enzymes compared to their non-brominated counterparts .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into the functional groups that enhance biological activity. Key findings include:

- Bromo Substitution : The presence of bromine at the para position on the phenyl ring significantly increases the potency against HDACs.

- Amino Group : The aminomethyl group enhances solubility and may contribute to increased bioavailability, thus improving therapeutic efficacy.

- Hexanoate Chain : The length and structure of the aliphatic chain can influence the lipophilicity and membrane permeability of the compound.

Anti-tumor Activity

A series of in vitro studies have demonstrated the anti-tumor potential of this compound. The compound was tested against various cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat (T-cell) | 12.5 | HDAC inhibition |

| NCI-H460 (Lung) | 8.3 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

These results indicate that this compound can effectively inhibit tumor growth through multiple mechanisms, primarily by modulating epigenetic factors involved in tumorigenesis.

Case Studies

A notable case study involved the use of this compound in combination therapy with cisplatin for treating resistant cancer types. The combination showed enhanced cytotoxicity compared to cisplatin alone, suggesting a synergistic effect that could potentially overcome drug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.